CNQX
CNQX
6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxaline derivative.
A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool.
A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool.
Brand Name:
Vulcanchem
CAS No.:
115066-14-3
VCID:
VC20779150
InChI:
InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)
SMILES:
C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N
Molecular Formula:
C9H4N4O4
Molecular Weight:
232.15 g/mol
CNQX
CAS No.: 115066-14-3
Cat. No.: VC20779150
Molecular Formula: C9H4N4O4
Molecular Weight: 232.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxaline derivative. A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool. |
|---|---|
| CAS No. | 115066-14-3 |
| Molecular Formula | C9H4N4O4 |
| Molecular Weight | 232.15 g/mol |
| IUPAC Name | 7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile |
| Standard InChI | InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15) |
| Standard InChI Key | RPXVIAFEQBNEAX-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(C(=CC2=C1N=C(C(=N2)O)O)[N+](=O)[O-])C#N |
| SMILES | C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N |
| Canonical SMILES | C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator